molecular formula C8H14O4S2 B1198604 4,4'-Dithiodibutyric acid CAS No. 2906-60-7

4,4'-Dithiodibutyric acid

Cat. No.: B1198604
CAS No.: 2906-60-7
M. Wt: 238.3 g/mol
InChI Key: YYSCJLLOWOUSHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4,4’-Dithiodibutyric acid is an organic sulfur compound . It is primarily used as a cross-linking agent in the synthesis of polymers and materials . The primary targets of this compound are the molecules that are involved in the formation of polymers and materials .

Mode of Action

The compound interacts with its targets by forming disulfide bonds, which are crucial for cross-linking . This interaction results in the formation of a three-dimensional network structure, enhancing the stability and durability of the resulting polymers and materials .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of polythioester (pte) and chemically crosslinked epoxidized natural rubber . These pathways involve complex chemical reactions that lead to the formation of durable and stable materials .

Result of Action

The molecular and cellular effects of 4,4’-Dithiodibutyric acid’s action primarily involve the formation of cross-linked structures in polymers and materials . This results in enhanced stability and durability of these materials, making them suitable for various applications .

Action Environment

The action, efficacy, and stability of 4,4’-Dithiodibutyric acid can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect the efficiency of cross-linking . Therefore, optimal conditions must be maintained during the synthesis processes to ensure the effective action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dithiodibutyric acid can be synthesized through the oxidation of 4-mercaptobutyric acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dithiodibutyric acid involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dithiodibutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,3’-Dithiodipropionic acid
  • 2-Hydroxyethyl disulfide
  • 2,2’-Dithiodibenzoic acid
  • 4-Aminophenyl disulfide
  • Dithiodiglycolic acid

Comparison: 4,4’-Dithiodibutyric acid is unique due to its specific molecular structure, which allows for efficient cross-linking and the formation of stable polymers. Compared to similar compounds, it offers better mechanical properties and higher reactivity in forming self-assembled monolayers .

Properties

IUPAC Name

4-(3-carboxypropyldisulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSCJLLOWOUSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062700
Record name Butanoic acid, 4,4'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2906-60-7
Record name 4,4′-Dithiodibutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2906-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4,4'-dithiobis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4,4'-dithiobis-
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Record name Butanoic acid, 4,4'-dithiobis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dithiodibutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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